Oseltamivir Acid Potassium Salt

Description

BenchChem offers high-quality Oseltamivir Acid Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oseltamivir Acid Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

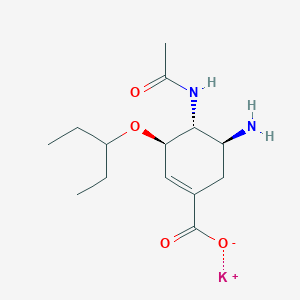

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDJOHGESXQWMU-LUHWTZLKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23KN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oseltamivir acid potassium salt chemical structure and properties

Structural Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary

Oseltamivir acid potassium salt (C₁₄H₂₃KN₂O₄) is the potassium salt form of oseltamivir carboxylate (GS 4071), the active neuraminidase-inhibiting metabolite of the prodrug oseltamivir phosphate (Tamiflu®). While the phosphate ester is the clinical delivery vehicle, the carboxylate species is the bioactive moiety responsible for halting influenza viral replication.

The potassium salt variant serves a critical role in pharmaceutical development as a stable analytical reference standard and a crystallization intermediate during the purification of the active metabolite. This guide details the structural properties, synthesis pathways, and analytical profiling of this compound, providing a roadmap for researchers investigating neuraminidase inhibition kinetics and metabolic profiling.

Chemical Identity & Structural Analysis

The core scaffold of oseltamivir is a cyclohexene derivative designed to mimic the transition state of sialic acid cleavage by viral neuraminidase. The potassium salt stabilizes the free carboxylate group, enhancing aqueous solubility and shelf-life stability for analytical applications.

1.1 Nomenclature and Identification

| Property | Detail |

| Chemical Name | Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate |

| Common Name | Oseltamivir Acid Potassium Salt; GS 4071 Potassium Salt |

| CAS Number | 1363339-68-7 |

| Molecular Formula | C₁₄H₂₃KN₂O₄ |

| Molecular Weight | 322.44 g/mol |

| Parent Compound | Oseltamivir Acid (GS 4071); MW: 284.35 g/mol |

| Prodrug Source | Oseltamivir Phosphate (Tamiflu®); MW: 410.40 g/mol |

1.2 Stereochemistry and Functional Groups

The molecule possesses three chiral centers (3R, 4R, 5S) essential for its "induced fit" into the neuraminidase active site.

-

C1 Carboxylate (Salt form): In the potassium salt, the C1 carboxylic acid is deprotonated (

), forming an ionic bond with -

C3 Pentyl Ether: A bulky hydrophobic 1-ethylpropoxy group that fills the hydrophobic pocket of the enzyme, a key differentiator from the natural substrate (sialic acid).

-

C4 Acetamido: Mimics the N-acetyl group of sialic acid.

-

C5 Amino: A basic amine group that interacts with Glu119 and Asp151 in the enzyme active site.

Physicochemical Properties

The transition from the ethyl ester (prodrug) to the acid potassium salt significantly alters the physicochemical profile, particularly regarding solubility and lipophilicity.

| Property | Oseltamivir Phosphate (Prodrug) | Oseltamivir Acid (Active) | Oseltamivir Acid K-Salt |

| State | Crystalline Solid | Crystalline/Amorphous Solid | Crystalline Solid |

| Solubility (Water) | High (>500 mg/mL) | Moderate | High (Ionic) |

| Lipophilicity (LogP) | ~1.1 (Ester) | ~ -0.9 (Acid) | < -1.0 (Salt) |

| pKa | N/A (Ester) | ~3.6 (Carboxyl), ~7.8 (Amine) | Salt of Weak Acid |

| Hygroscopicity | Low | Moderate | Moderate-High |

Technical Insight: The potassium salt is preferred in specific analytical workflows because the free acid (zwitterionic form) can suffer from poor solubility in certain organic mobile phases used in LC-MS. The potassium salt dissociates readily, ensuring the carboxylate anion is available for detection.

Synthesis & Preparation Protocol

The preparation of the potassium salt typically involves the hydrolysis of the commercial phosphate prodrug followed by selective salt formation.

3.1 Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway for the conversion of Oseltamivir Phosphate to Oseltamivir Acid Potassium Salt.

3.2 Experimental Protocol (Laboratory Scale)

Safety Warning: Handle all reagents in a fume hood. Oseltamivir is a bioactive antiviral agent.[1][2]

-

Hydrolysis (Prodrug to Acid):

-

Dissolve 1.0 eq of Oseltamivir Phosphate in ethanol/water (4:1 v/v).

-

Add 2.5 eq of 1M NaOH dropwise at 0°C.

-

Stir at room temperature for 2 hours. Monitor via TLC or HPLC for disappearance of the ester peak.

-

Adjust pH to 6.0-7.0 using dilute acetic acid to precipitate the zwitterionic free acid (GS 4071).

-

Filter and wash with cold acetone.

-

-

Potassium Salt Formation:

-

Suspend the isolated Oseltamivir Acid in anhydrous methanol.

-

Add exactly 1.0 eq of Potassium Hydroxide (KOH) (0.5M methanolic solution).

-

Stir for 30 minutes until the solution is clear (complete deprotonation).

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the residue using Isopropanol/Hexane to yield Oseltamivir Acid Potassium Salt as a white crystalline solid.

-

Analytical Profiling

For drug metabolism and pharmacokinetics (DMPK) studies, accurate quantification of the active metabolite is required. The potassium salt is often used to prepare calibration standards.

4.1 HPLC-UV Method

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 215 nm (Amide absorption).

-

Retention Time: Oseltamivir Acid elutes significantly earlier (~3-4 min) than the Phosphate prodrug (~10-12 min) due to higher polarity.

4.2 Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

) or Negative Mode ( -

Key Transitions (Positive Mode):

-

Precursor: m/z 285.2

(Free acid mass). -

Product Ions: m/z 197.1 (Loss of pentyl ether side chain).

-

Note: The potassium ion dissociates in the source; the MS detects the protonated acid species.

-

Biological Mechanism of Action

The efficacy of Oseltamivir relies entirely on the structural geometry of the carboxylate anion (derived from the potassium salt in solution) binding to the viral neuraminidase.

5.1 Interaction Logic (Graphviz)

Figure 2: Mechanism of Action showing the dissociation of the salt and specific binding interactions of the pharmacophore.

Mechanistic Causality: The carboxylate group (provided by the salt) forms a strong electrostatic clamp with the arginine triad. If this group is esterified (as in the prodrug), this interaction is impossible, rendering the molecule inactive until metabolized. The potassium salt form ensures the molecule is pre-poised for this interaction immediately upon dissolution in assay media.

References

-

FDA Center for Drug Evaluation and Research. (1999). Tamiflu (Oseltamivir Phosphate) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

-

Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society, 119(4), 681-690. Retrieved from [Link]

-

He, G., et al. (1999). "Identification of GS 4104 as an Orally Bioavailable Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071."[7][8][9] Antimicrobial Agents and Chemotherapy, 43(11), 2735–2741. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 449381, Oseltamivir acid. Retrieved from [Link]

Sources

- 1. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]

- 2. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Determination of Oseltamivir on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjcce.org.mk [mjcce.org.mk]

- 7. Penetration of GS4071, a novel influenza neuraminidase inhibitor, into rat bronchoalveolar lining fluid following oral administration of the prodrug GS4104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of GS 4104 as an orally bioavailable prodrug of the influenza virus neuraminidase inhibitor GS 4071 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of GS 4104 as an Orally Bioavailable Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Oseltamivir acid potassium salt

The following is an in-depth technical guide on Oseltamivir Acid Potassium Salt, structured for researchers and drug development professionals.

Physicochemical Properties, Synthesis, and Analytical Applications[1][2]

Executive Summary

Oseltamivir acid (Oseltamivir carboxylate; GS 4071) is the active neuraminidase inhibitor metabolite of the prodrug Oseltamivir phosphate (Tamiflu®).[1] While the phosphate salt of the ethyl ester is the clinical formulation, Oseltamivir Acid Potassium Salt serves a critical role in bioanalytical chemistry and virology research.[1] It functions primarily as a stable, high-purity reference standard for quantifying the active metabolite in biological matrices (plasma, urine) and for in vitro neuraminidase inhibition assays.[1]

This guide provides a comprehensive technical analysis of the potassium salt form, defining its molecular specifications, synthesis pathways, and rigorous analytical protocols.[1]

Section 1: Chemical Identity & Physicochemical Specifications[1][3][4][5]

The potassium salt of oseltamivir acid is distinct from the prodrug (Oseltamivir Phosphate).[1] It represents the hydrolyzed, active carboxylate moiety stabilized by a potassium cation.[1]

1.1 Molecular Specifications

| Property | Specification |

| Chemical Name | Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate |

| Common Name | Oseltamivir Acid Potassium Salt; Oseltamivir Carboxylate Potassium Salt |

| CAS Registry Number | 1363339-68-7 (Specific to K-salt) |

| Parent Acid CAS | 187227-45-8 (Oseltamivir Carboxylate) |

| Molecular Formula | C₁₄H₂₁KN₂O₄ (Theoretical Stoichiometric Salt) Note: Some vendor catalogs list C₁₄H₂₃KN₂O₄, implying a potential dihydrate or protonated adduct variant. |

| Molecular Weight | 320.43 g/mol (Anhydrous K-Salt) 284.35 g/mol (Free Acid) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in methanol; insoluble in acetonitrile.[1] |

| pKa | ~3.6 (Carboxylic acid); ~7.8 (Primary amine) |

1.2 Structural Logic

Oseltamivir acid possesses a zwitterionic character in solution due to the basic amino group (C-5) and the acidic carboxyl group (C-1). The potassium salt replaces the acidic proton, stabilizing the molecule in a solid form suitable for gravimetric preparation of standards.[1]

Figure 1: Chemical Structure & Salt Formation

Caption: Transformation from Oseltamivir Phosphate prodrug to the Active Acid and its subsequent stabilization as a Potassium Salt.

Section 2: Synthesis & Preparation[1][6]

For research purposes, the potassium salt is often prepared from the commercially available phosphate prodrug via base-catalyzed hydrolysis.[1]

2.1 Protocol: Conversion of Oseltamivir Phosphate to Oseltamivir Acid K-Salt

This protocol ensures high purity suitable for use as an analytical standard.[1]

Reagents:

-

Oseltamivir Phosphate (CAS 204255-11-8)

-

Potassium Hydroxide (KOH), 1M aqueous solution[1]

-

Amberlite IR-120 (H+ form) resin (for pH adjustment if necessary)[1]

-

Ethanol (Absolute)[1]

Workflow:

-

Hydrolysis: Dissolve Oseltamivir Phosphate (1 eq) in water. Add KOH (3 eq) slowly at 0°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor disappearance of the ethyl ester via TLC or HPLC.[1]

-

Neutralization/Salt Formation: The excess base cleaves the phosphate and the ester.[1] To isolate the specific potassium carboxylate:

-

Purification: Recrystallize from aqueous ethanol to remove inorganic phosphates.

-

Validation: Verify potassium content via Atomic Absorption Spectroscopy (AAS) and organic purity via HPLC.

Section 3: Analytical Characterization & Applications[1]

The primary utility of Oseltamivir Acid Potassium Salt is as a Quantitative Reference Standard in bioanalysis (PK/PD studies).[1]

3.1 HPLC-MS/MS Methodology

To quantify the active metabolite in patient plasma, the potassium salt is used to prepare the calibration curve.[1]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm)[1]

-

Mobile Phase A: 0.1% Formic Acid in Water[1]

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 90% B over 5 minutes.

-

Detection: ESI Positive Mode (MRM).

Note on Stoichiometry: When weighing the Potassium Salt for standard preparation, the mass must be corrected to the free acid equivalent using the ratio of molecular weights:

3.2 Neuraminidase Inhibition Assay

The potassium salt is directly active in enzymatic assays, unlike the phosphate prodrug which requires prior hydrolysis.[1]

Figure 2: Analytical & Biological Workflow

Caption: Dual utility of the K-Salt in Pharmacokinetic (PK) calibration and In Vitro efficacy testing.

Section 4: Stability & Handling[1]

-

Hygroscopicity: The potassium salt is hygroscopic.[1] It must be stored in a desiccator at -20°C.[1]

-

Solution Stability: Aqueous stock solutions are stable for 48 hours at 4°C but prone to microbial growth if unpreserved.[1]

-

Light Sensitivity: Protect from direct light to prevent slow degradation of the cyclohexene double bond.[1]

References

-

BioOrganics. Oseltamivir Acid Potassium Salt Product Specification. Retrieved from .[1]

-

U.S. Food and Drug Administration (FDA). Tamiflu (Oseltamivir Phosphate) Prescribing Information. Retrieved from .[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65028: Oseltamivir. Retrieved from .[1]

-

Chem960. Oseltamivir Acid Potassium Salt Chemical Properties. Retrieved from .[1]

-

European Medicines Agency (EMA). Tamiflu: EPAR - Scientific Discussion. Retrieved from .[1]

Sources

Technical Whitepaper: Oseltamivir Acid Potassium Salt (CAS 1005379-91-2)

Physicochemical Profiling, Mechanism of Action, and In Vitro Assay Protocols

As a Senior Application Scientist in antiviral drug development, I frequently encounter a critical bottleneck in early-stage pharmacological screening: the misapplication of prodrugs in cell-free assays. Oseltamivir phosphate (Tamiflu) is a globally recognized antiviral, but it is entirely inactive in vitro[1]. It strictly requires enzymatic conversion by hepatic esterases to form the active moiety, oseltamivir carboxylate[2].

To bypass this in vivo requirement during structural biology studies, high-throughput screening, and viral resistance monitoring, researchers must utilize the pre-activated, highly stable salt form: Oseltamivir Acid Potassium Salt (CAS 1005379-91-2) . This guide details the structural properties, target engagement mechanics, and self-validating protocols required to successfully deploy this compound in the laboratory.

Physicochemical Profiling & Structural Elucidation

The potassium salt of oseltamivir acid offers superior aqueous solubility compared to the free acid. This facilitates immediate dissociation in physiological assay buffers without the need for organic co-solvents (such as DMSO), which can perturb delicate enzymatic kinetics or cause protein denaturation.

| Property | Technical Specification |

| Chemical Name | Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate |

| CAS Registry Number | 1005379-91-2 (Frequently co-registered as 1363339-68-7)[3] |

| Molecular Formula | C₁₄H₂₃KN₂O₄[3] |

| Molecular Weight | 322.44 g/mol [3] |

| Active Moiety Mass | 284.35 g/mol (Oseltamivir Carboxylate) |

| Appearance | White to off-white crystalline powder |

| Aqueous Solubility | >50 mg/mL (Freely soluble in water and physiological buffers) |

| Target IC₅₀ | 0.1 to 4.9 nM (Influenza A/B Neuraminidase)[4] |

Mechanism of Action (MoA): Target Engagement

Oseltamivir carboxylate functions as a potent transition-state analogue of sialic acid[5]. Influenza virions rely on the viral neuraminidase (NA) surface glycoprotein to cleave terminal

By competitively binding to the highly conserved active site of the NA glycoprotein, the oseltamivir carboxylate anion effectively halts this cleavage[6]. The causality of this binding results in viral aggregation at the host cell surface, trapping the virus and terminating the exponential replication cycle.

Fig 1: Pharmacological activation and mechanism of action of Oseltamivir Acid Potassium Salt.

Synthesis & Isolation Protocol

For laboratories synthesizing the active standard from the commercial prodrug, the conversion relies on a carefully controlled base-catalyzed saponification.

Causality Behind Reagent Selection: Potassium hydroxide (KOH) is specifically selected over sodium hydroxide (NaOH) for the ester cleavage. The resulting potassium salt demonstrates superior crystallinity and lower hygroscopicity compared to its sodium counterpart. This is critical for maintaining an anhydrous molar mass during long-term storage, ensuring precise analytical weighing for sub-nanomolar assays[7].

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 eq of Oseltamivir Phosphate in a 1:1 mixture of absolute ethanol and deionized water.

-

Saponification: Dropwise, add 2.5 eq of 1M KOH in ethanol under continuous magnetic stirring. The excess base ensures complete cleavage of the ethyl ester and neutralizes the phosphate counterion.

-

Thermal Control: Maintain the reaction strictly at 40°C for 4 hours. Causality: Exceeding 40°C risks the hydrolysis of the C4-acetamido group, which is strictly required for optimal target binding within the neuraminidase active site.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS until the prodrug mass (m/z 312) is completely replaced by the active carboxylate mass (m/z 284). Proceed only when conversion is >99%.

-

Neutralization: Carefully adjust the pH to 8.5 using dilute phosphoric acid to precipitate potassium phosphate salts, leaving the highly soluble oseltamivir acid potassium salt in the supernatant.

-

Isolation: Filter the suspension through a 0.22 µm PTFE membrane. Lyophilize the filtrate to yield a crude white powder, followed by recrystallization from cold isopropanol/water.

Fig 2: Step-by-step synthetic workflow for isolating Oseltamivir Acid Potassium Salt.

In Vitro Neuraminidase Inhibition Assay Protocol

To evaluate viral susceptibility (e.g., screening for the H275Y resistance mutation), this fluorogenic assay utilizes MUNANA (2'-(4-methylumbelliferyl)-

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute Oseltamivir Acid Potassium Salt in assay buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5) to create a 1 mM stock. Causality: Calcium ions (Ca²⁺) are essential structural cofactors; they stabilize the neuraminidase active site, ensuring maximal enzymatic activity and accurate IC₅₀ representation.

-

Serial Dilution: Prepare a 10-point half-log serial dilution of the inhibitor (ranging from 100 nM down to 0.003 nM) in a black 96-well microtiter plate.

-

Enzyme Incubation: Add the standardized viral isolate (or recombinant NA) to the inhibitor wells. Incubate at 37°C for 30 minutes. Causality: This pre-incubation allows the transition-state analogue to reach steady-state competitive binding with the enzyme active site prior to substrate introduction.

-

Substrate Addition: Add MUNANA substrate to a final concentration of 100 µM. Incubate for 60 minutes at 37°C.

-

Termination: Terminate the reaction by adding 0.1 M Glycine buffer (pH 10.7). Causality: The highly alkaline pH maximizes the fluorescence quantum yield of the cleaved 4-MU fluorophore.

-

Data Acquisition: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

Self-Validating System: To ensure assay integrity, calculate the Z'-factor using a no-enzyme blank (negative control) and a no-inhibitor well (positive control). A Z'-factor > 0.5 validates the dynamic range of the fluorescence readout, confirming that any observed reduction in 4-MU signal is strictly due to competitive inhibition by the oseltamivir carboxylate, and not an assay artifact.

References

-

Title: Summary on Compassionate Use for Tamiflu IV Source: European Medicines Agency (EMA) / europa.eu URL: [Link]

-

Title: Oseltamivir: a review of its use in influenza Source: PubMed / National Institutes of Health (NIH) URL: [Link]

-

Title: Oseltamivir hard capsules (EPAR) Source: Geneesmiddeleninformatiebank URL: [Link]

-

Title: Neuraminidase Inhibitors for Treatment of Influenza A and B Infections Source: Restored CDC URL: [Link]

-

Title: Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition Source: Utrecht University Student Theses Repository URL: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. 氨基酸及其衍生物化合物 – 960化工网 [m.chem960.com]

- 4. selleckchem.com [selleckchem.com]

- 5. restoredcdc.org [restoredcdc.org]

- 6. Oseltamivir: a review of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. studenttheses.uu.nl [studenttheses.uu.nl]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

Technical Guide: A Deep Dive into the Binding Affinity of Oseltamivir Acid to Influenza Neuraminidase

Executive Summary

Oseltamivir is a cornerstone of anti-influenza therapy, functioning through the potent inhibition of the viral neuraminidase (NA) enzyme.[1] This guide provides an in-depth technical examination of the binding interaction between oseltamivir's active metabolite, oseltamivir carboxylate (oseltamivir acid), and the influenza NA active site. We will dissect the molecular basis of this high-affinity interaction, present field-proven methodologies for its quantification, and analyze the thermodynamic and kinetic parameters that define its efficacy. This document is intended for researchers, drug development professionals, and scientists engaged in virology and medicinal chemistry, offering expert insights into the causality behind experimental design and data interpretation.

Oseltamivir: From Systemic Prodrug to Active Site Inhibitor

Oseltamivir is administered orally as an inactive ethyl ester prodrug, oseltamivir phosphate, to enhance bioavailability.[2] Post-absorption, it is rapidly and extensively metabolized by hepatic esterases into its active form, oseltamivir carboxylate (oseltamivir acid).[2][3] This conversion is critical, as the carboxylate group is essential for high-affinity binding to the NA active site.[4]

It is important to clarify the role of the specified "potassium salt." In laboratory and pharmaceutical contexts, active pharmaceutical ingredients (APIs) like oseltamivir acid are often formulated as salts (e.g., sodium or potassium salts) to improve stability, handling, and aqueous solubility.[5] When dissolved in an aqueous buffer for an assay, the salt dissociates, yielding the oseltamivir carboxylate anion and the potassium cation (K+). The binding event is driven by the interaction of the carboxylate anion with the enzyme. The potassium counter-ion is considered a spectator ion, not participating directly in the specific binding interactions within the NA active site.[6][7] Therefore, all subsequent discussions of binding affinity refer to the active oseltamivir carboxylate molecule.

The Molecular Architecture of Inhibition

The efficacy of oseltamivir is rooted in its structural mimicry of the natural substrate, sialic acid, allowing it to fit snugly into the highly conserved catalytic site of the neuraminidase enzyme.[8]

The Neuraminidase Catalytic Site: A Triad of Arginines

The NA active site is a well-defined pocket lined with highly conserved amino acid residues that are critical for substrate recognition and catalysis.[9] A key feature is a triad of positively charged arginine residues (R118, R292, and R371) that form strong ionic interactions with the negatively charged carboxylate group of the sialic acid substrate.[10] This arginine triad is the primary anchor for oseltamivir carboxylate.

Oseltamivir Carboxylate: Key Binding Interactions

The binding of oseltamivir carboxylate is a precisely orchestrated event involving multiple non-covalent interactions:

-

Ionic Bonding: The negatively charged carboxylate group of the inhibitor forms a salt bridge with the three conserved arginine residues (R118, R292, R371), acting as the lynchpin of the interaction.[4][11]

-

Hydrogen Bonding: The acetyl and amino groups of oseltamivir form crucial hydrogen bonds with residues such as R152 and D151.[4][12]

-

Hydrophobic Interactions: The inhibitor's pentyl ether side chain is accommodated within a hydrophobic pocket. This pocket is not pre-formed; it is created by a significant conformational change, specifically the rotation of the glutamate 276 (E276) side chain, which moves to interact with arginine 224 (R224).[13] This induced-fit mechanism is a hallmark of oseltamivir's interaction and a key differentiator from other inhibitors like zanamivir.

The complex interplay of these interactions results in oseltamivir being a slow-binding inhibitor with a high affinity for the target enzyme.[9]

Caption: Oseltamivir carboxylate competitively inhibits the neuraminidase active site, preventing the release of new virions.

Methodologies for Quantifying Binding Affinity

Determining the binding affinity of an inhibitor is paramount for drug development. Several robust biophysical and biochemical techniques are employed, each providing unique insights. The choice of method is critical and depends on the specific questions being asked—from thermodynamic profiling to kinetic analysis and functional inhibition.

Enzyme Inhibition Assay using MUNANA

This is the most common method for assessing the functional inhibition of neuraminidase.[14] It measures the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality of Experimental Choices:

-

Substrate: The fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is used because its cleavage by NA releases the highly fluorescent product 4-methylumbelliferone (4-MU), providing a sensitive and continuous readout of enzyme activity.[15]

-

Buffer Conditions: The assay is typically run at an acidic pH (e.g., pH 5.5-6.5) to mimic the endosomal environment and optimize enzyme activity.[16]

-

Pre-incubation: A pre-incubation step of the enzyme with the inhibitor before adding the substrate is often included. This is crucial for slow-binding inhibitors like oseltamivir to ensure that the binding has reached equilibrium, leading to an accurate IC50 determination.[16]

Step-by-Step Protocol: MUNANA-Based NA Inhibition Assay

-

Reagent Preparation:

-

Prepare Assay Buffer: 100 mM sodium acetate, 10 mM CaCl2, pH 5.5.[16]

-

Prepare MUNANA Substrate Stock: Dissolve MUNANA in DMSO to a concentration of 10 mM.

-

Prepare Working Substrate Solution: Dilute the MUNANA stock in Assay Buffer to a final concentration of 200 µM.[16]

-

Prepare Oseltamivir Carboxylate Serial Dilutions: Perform a serial dilution of oseltamivir carboxylate potassium salt in Assay Buffer, typically ranging from nanomolar to micromolar concentrations.

-

-

Assay Setup (96-well black, flat-bottom plate):

-

Add 25 µL of serially diluted oseltamivir (or Assay Buffer for the "no inhibitor" control) to each well.

-

Add 25 µL of diluted influenza virus (containing a standardized amount of NA enzyme activity) to each well.

-

Include a "no enzyme" control well containing 50 µL of Assay Buffer.

-

-

Pre-incubation:

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the 200 µM MUNANA working solution to all wells.

-

Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.

-

Normalize the rates relative to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

-

Caption: A validated workflow for determining the IC50 of NA inhibitors using the MUNANA fluorescence assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the complete thermodynamic profile of an interaction.

Causality of Experimental Choices:

-

Direct Measurement: ITC provides a direct measurement of the binding enthalpy (ΔH). It also determines the binding constant (Ka), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This allows for a full understanding of the thermodynamic forces (enthalpic vs. entropic) driving the interaction.[18]

-

Stoichiometry: The technique also determines the stoichiometry (n) of the binding, confirming the binder-to-target ratio.

Step-by-Step Protocol: ITC for Oseltamivir-NA Binding

-

Sample Preparation:

-

Dialyze both the purified NA protein and the oseltamivir carboxylate solution extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.

-

Determine the exact concentrations of protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument sample and reference cells.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading the Instrument:

-

Load the purified NA protein into the sample cell (typically at a concentration of 10-50 µM).

-

Load the oseltamivir carboxylate solution into the injection syringe (typically at 10-20 times the protein concentration).

-

-

Titration Experiment:

-

Perform a series of small, sequential injections (e.g., 2-5 µL) of the oseltamivir solution into the NA solution.

-

Record the heat change after each injection until the binding sites are saturated.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Ka (and its inverse, the dissociation constant Kd), ΔH, and n.[18][19]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data on binding interactions, including the association rate constant (ka) and the dissociation rate constant (kd).

Causality of Experimental Choices:

-

Kinetic Data: Unlike ITC or endpoint assays, SPR provides the on- and off-rates of binding, which can be critical for understanding a drug's mechanism of action and its residence time on the target.[20]

-

High Sensitivity: SPR is highly sensitive and requires relatively small amounts of protein.

Step-by-Step Protocol: SPR for Oseltamivir-NA Binding

-

Sensor Chip Preparation:

-

Immobilize a capture molecule (e.g., an anti-His antibody if the NA is His-tagged) onto a sensor chip surface using standard amine coupling chemistry.

-

-

Ligand Capture:

-

Inject the purified NA protein over the sensor surface, allowing it to be captured by the immobilized antibody. This creates a stable and oriented surface of the target enzyme.

-

-

Binding Analysis:

-

Inject a series of concentrations of oseltamivir carboxylate (the analyte) over the NA-captured surface.

-

Record the binding response (in Response Units, RU) in real-time during the association phase.

-

Inject buffer alone over the surface and record the dissociation of the complex.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH glycine) to remove the captured NA, preparing the surface for the next cycle.

-

-

Data Analysis:

Interpreting Binding Data: Wild-Type vs. Resistant Mutants

The true test of an antiviral's resilience is its ability to maintain high binding affinity in the face of viral mutations. Oseltamivir resistance is most commonly associated with specific mutations in the neuraminidase gene.[21]

| Neuraminidase Variant | Technique | Parameter | Typical Value (nM) | Fold Change vs. WT | Reference |

| Wild-Type (N1) | SPR (IC50) | IC50 | 7.7 | - | [17] |

| H274Y Mutant (N1) | SPR (IC50) | IC50 | 256 | ~33-fold increase | [17] |

| Wild-Type (N1) | ITC | Kd | ~1.5 | - | [18][19] |

| H274Y Mutant (N1) | ITC | Kd | ~4,500 | ~3000-fold increase | [18][19] |

| Wild-Type (N2) | Enzyme Assay | Ki | 0.32 - 1 | - | [9] |

| R292K Mutant (N2) | Enzyme Assay | Ki | >10,000 | >10,000-fold increase | [22] |

Note: Values can vary based on influenza strain, subtype (N1, N2, etc.), and specific assay conditions. The table presents representative data to illustrate the magnitude of change.

The H274Y (in N1 subtype) and R292K (in N2 subtype) mutations are canonical examples of resistance.[22][23] The H274Y mutation introduces a bulky tyrosine residue that sterically hinders the proper positioning of E276, preventing the formation of the hydrophobic pocket required to accommodate oseltamivir's pentyl ether group.[24][25] This disruption dramatically reduces binding affinity, as evidenced by the significant increase in IC50 and Kd values.[17][24] Similarly, the R292K mutation disrupts a key salt bridge with the inhibitor's carboxylate group, severely compromising the primary anchoring interaction.[4][26]

Caption: Network of key interactions between oseltamivir carboxylate and conserved residues in the neuraminidase active site.

Conclusion

The binding of oseltamivir carboxylate to influenza neuraminidase is a high-affinity, thermodynamically favorable interaction characterized by a significant induced-fit mechanism. This interaction can be robustly quantified using a suite of complementary techniques, including enzymatic assays, ITC, and SPR, which together provide a comprehensive picture of the inhibitor's efficacy. Understanding the precise molecular interactions and the quantitative impact of resistance mutations is fundamental to monitoring the clinical utility of existing antivirals and provides a critical framework for the structure-based design of next-generation inhibitors capable of overcoming resistance.

References

-

A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase. National Center for Biotechnology Information. [Link]

-

Mechanism by Which Mutations at His274 Alter Sensitivity of Influenza A Virus N1 Neuraminidase to Oseltamivir Carboxylate and Zanamivir. National Center for Biotechnology Information. [Link]

-

Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir. PubMed. [Link]

-

Mechanism of Resistance to Oseltamivir. YouTube. [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. National Center for Biotechnology Information. [Link]

-

Clinical Pharmacokinetics of the Prodrug Oseltamivir and its Active Metabolite Ro 64-0802. SpringerLink. [Link]

-

Influenza neuraminidase mutations and resistance to neuraminidase inhibitors. Taylor & Francis Online. [Link]

-

Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Ovid. [Link]

-

Neuraminidase Mutations Conferring Resistance to Oseltamivir in Influenza A(H7N9) Viruses. Journal of Virology. [Link]

-

Oseltamivir. National Center for Biotechnology Information. [Link]

-

Influenza Antiviral Drug Resistance. Centers for Disease Control and Prevention. [Link]

-

Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus. National Center for Biotechnology Information. [Link]

-

A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir. PubMed. [Link]

-

A surface plasmon resonance assay to determine the effect of influenza neuraminidase mutations on its affinity with antiviral drugs. ORKG Ask. [Link]

-

Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. National Center for Biotechnology Information. [Link]

-

2HU4: N1 neuraminidase in complex with oseltamivir 2. RCSB PDB. [Link]

-

Dynamic residue interaction network analysis of the oseltamivir binding site of N1 neuraminidase and its H274Y mutation site conferring drug resistance in influenza A virus. PeerJ. [Link]

-

3CL0: N1 Neuraminidase H274Y + oseltamivir. RCSB PDB. [Link]

-

4QN7: Crystal structure of neuramnidase N7 complexed with Oseltamivir. RCSB PDB. [Link]

-

NaCl and KCl pharma: Fields of application. K+S Aktiengesellschaft. [Link]

-

Theoretical Studies on the Susceptibility of Oseltamivir against Variants of 2009 A/H1N1 Influenza Neuraminidase. ACS Publications. [Link]

-

Computational study of binding of oseltamivir to neuraminidase mutants of influenza A virus. Journal of Applied Pharmaceutical Science. [Link]

-

Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. [Link]

-

Tamiflu (oseltamivir) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Tamiflu (oseltamivir) Label. accessdata.fda.gov. [Link]

-

Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. National Center for Biotechnology Information. [Link]

-

Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses. PLOS ONE. [Link]

-

Tamiflu (oseltamivir phosphate) capsules label. accessdata.fda.gov. [Link]

-

Nonclinical Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in the Central Nervous System. Antimicrobial Agents and Chemotherapy. [Link]

-

Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. ResearchGate. [Link]

-

Inhibitory activity of oseltamivir and zanamivir on the neuraminidase... ResearchGate. [Link]

-

(PDF) Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. ResearchGate. [Link]

-

Characterization of the binding affinities of peramivir and oseltamivir carboxylate to the neuraminidase enzyme. PubMed. [Link]

-

Kinetics of directional transport (A to B) of oseltamivir in human... ResearchGate. [Link]

-

Label: OSELTAMIVIR PHOSPHATE- oseltamivir capsule. DailyMed - NIH. [Link]

-

Design, molecular docking, synthesis and in vitro evaluation of anti-influenza activity of oseltamivir carboxamides and. F1000Research. [Link]

-

K-TAB® (potassium chloride extended-release tablets, USP). accessdata.fda.gov. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

-

Potassium Chloride: Formula, Side Effects, & Uses. WebMD. [Link]

-

Potassium chloride. Wikipedia. [Link]

-

Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus. Charles Explorer. [Link]

-

Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS. [Link]

Sources

- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Potassium chloride - Wikipedia [en.wikipedia.org]

- 8. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 9. Mechanism by Which Mutations at His274 Alter Sensitivity of Influenza A Virus N1 Neuraminidase to Oseltamivir Carboxylate and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. ovid.com [ovid.com]

- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]

- 17. A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus | Charles Explorer [nomos.is.cuni.cz]

- 20. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Dynamic residue interaction network analysis of the oseltamivir binding site of N1 neuraminidase and its H274Y mutation site conferring drug resistance in influenza A virus [PeerJ] [peerj.com]

- 25. rcsb.org [rcsb.org]

- 26. pubs.acs.org [pubs.acs.org]

The Oseltamivir Conundrum: A Technical Dissection of Oseltamivir Carboxylate and the Hypothetical Oseltamivir Acid Potassium Salt

For Immediate Release

A Deep-Dive for Drug Development Professionals, Researchers, and Scientists

This technical guide provides an in-depth exploration of oseltamivir carboxylate, the active metabolite of the widely-used antiviral agent oseltamivir (Tamiflu®), and addresses the theoretical distinction and potential implications of its potassium salt form, "oseltamivir acid potassium salt." While oseltamivir carboxylate is the subject of extensive research, its potassium salt is not a commonly documented entity. This guide will, therefore, focus on the established science of the carboxylate form and extrapolate the potential characteristics of its potassium salt based on fundamental pharmaceutical principles.

Oseltamivir: From Prodrug to Potent Inhibitor

Oseltamivir is administered orally as oseltamivir phosphate, an inactive prodrug.[1][2][3][4] Following absorption, it undergoes extensive first-pass metabolism, primarily by hepatic esterases, to its active form, oseltamivir carboxylate.[1][2][4][5][6] This conversion is crucial for its therapeutic effect. Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][7][8][9] This enzyme is vital for the release of newly formed viral particles from infected host cells. By blocking neuraminidase, oseltamivir carboxylate halts the spread of the virus within the respiratory tract.[2][7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate [jmicrobiol.or.kr]

- 3. Carboxylic Acid Salts | lookchem [lookchem.com]

- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. uspharmacist.com [uspharmacist.com]

- 7. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oseltamivir_total_synthesis [chemeurope.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

In Vitro Antiviral Activity of Oseltamivir Acid Potassium Salt: A Technical Guide for Preclinical Evaluation

Introduction & Pharmacological Rationale

In the landscape of antiviral drug development, the transition from in vivo efficacy to in vitro mechanistic validation requires precise biochemical control. Oseltamivir phosphate (commercially known as Tamiflu) is an orally administered ethyl ester prodrug. In human physiology, it requires rapid ester hydrolysis by hepatic carboxylesterase 1 (CES1) to be converted into its active metabolite, oseltamivir carboxylate (oseltamivir acid)[1].

The Causality of the Potassium Salt Formulation: Standard in vitro cell culture models (such as Madin-Darby Canine Kidney [MDCK] cells) and cell-free enzymatic assays inherently lack the necessary CES1 esterase activity. Applying the oseltamivir phosphate prodrug directly to these assays yields false-negative results due to the absence of the active pharmacophore. Therefore, researchers must use oseltamivir acid for in vitro evaluations.

Furthermore, the free carboxylic acid form of oseltamivir is highly polar and can induce localized pH drops upon dissolution. Because viral neuraminidase (NA) activity is strictly pH-dependent (optimal at pH 6.5), introducing the free acid can artificially denature the enzyme, confounding IC50 calculations. Utilizing the potassium salt of oseltamivir acid ensures rapid, complete dissolution in aqueous physiological buffers while maintaining strict pH stability, creating a reliable and self-validating experimental system[2].

Mechanism of Action & Structural Biology

Oseltamivir acid acts as a transition-state analogue that competitively binds to the highly conserved active site of the influenza neuraminidase enzyme, preventing the cleavage of terminal sialic acid residues on the host cell surface[1]. By halting this cleavage, the drug prevents the release of progeny virions, causing them to aggregate at the host cell surface and halting the viral replication cycle.

Structurally, the carboxylate group of oseltamivir forms a critical bidentate hydrogen bond with the guanidine group of Arginine 371 (R371) and a secondary H-bond with Arginine 292 (R292) within the NA active site[3]. Concurrently, the pentyl group of the drug inserts into a hydrophobic pocket formed by Glutamate 276 (E276), anchoring the inhibitor firmly in place[3].

Mechanism of Action: Oseltamivir acid competitively inhibiting viral neuraminidase.

Quantitative In Vitro Antiviral Profile

The in vitro potency of oseltamivir acid is highly dependent on the viral strain and the specific neuraminidase subtype. It exhibits sub-nanomolar efficacy against wild-type Influenza A, but naturally requires slightly higher concentrations to inhibit Influenza B[4].

Table 1: Baseline IC50 Values (Wild-Type Strains)

| Virus Strain / Subtype | Target Enzyme | Mean IC50 (nM) | Clinical Susceptibility |

| Influenza A (H1N1) | N1 Neuraminidase | ~0.45 | Highly Susceptible |

| Influenza A (H3N2) | N2 Neuraminidase | ~0.67 | Highly Susceptible |

| Influenza B | B Neuraminidase | ~8.50 | Susceptible |

Data synthesized from standardized cell-free NA inhibition assays[4].

Table 2: Resistance Mutation Profiling

Viral evolution under drug pressure leads to specific amino acid substitutions that alter the binding pocket geometry. For instance, the R292K mutation replaces a direct H-bond with a water-mediated H-bond, collapsing the hydrophobic pocket required for the drug's pentyl group[3].

| Mutation | Subtype Context | Mutant IC50 (nM) | Fold-Change vs WT | Resistance Level |

| H274Y | N1 (e.g., H1N1) | ~400 | >800x | High Resistance |

| R292K | N2 (e.g., H3N2) | >3,000 | >4,000x | Extreme Resistance |

Data reflecting oseltamivir carboxylate resistance profiles[4].

Core Experimental Methodologies

To accurately quantify the antiviral activity of oseltamivir acid potassium salt, two primary orthogonal assays are employed: a biochemical enzyme inhibition assay and a phenotypic cell-based assay.

Workflow for the cell-free fluorescence-based Neuraminidase Inhibition (NAI) assay.

Protocol 1: Cell-Free Fluorescence-Based NA Inhibition Assay

This assay measures the direct biochemical inhibition of the NA enzyme using the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)[2].

Causality in Design: The assay buffer strictly requires Calcium Chloride (

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 33 mM MES (2-(N-morpholino)ethanesulfonic acid) and 4 mM

, adjusted strictly to pH 6.5. -

Compound Dilution: Dissolve Oseltamivir acid potassium salt in the assay buffer. Prepare a 10-point 1:3 serial dilution starting at 10 µM down to picomolar concentrations.

-

Enzyme Addition: Add a standardized titer of viral isolate (or recombinant NA) to the inhibitor dilutions in a black 96-well microplate.

-

Pre-Incubation: Incubate the mixture at 37°C for 30 minutes. Rationale: This allows the transition-state analogue to achieve steady-state binding kinetics with the enzyme before substrate competition begins.

-

Substrate Addition: Add MUNANA substrate to a final concentration of 100 µM.

-

Reaction & Readout: Incubate for 60 minutes at 37°C. Stop the reaction with 0.1 M NaOH (in 80% ethanol) to maximize the fluorescence of the cleaved 4-methylumbelliferone (4-MU) product. Read fluorescence at Excitation 360 nm / Emission 450 nm.

Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction Assay

While the biochemical assay proves target engagement, the CPE assay validates that oseltamivir acid successfully halts viral replication in a living biological system[1].

Causality in Design: Influenza viruses require the cleavage of their Hemagglutinin (HA) protein (from HA0 to HA1/HA2) to fuse with host endosomes. MDCK cells do not naturally secrete the proteases required for this cleavage. Therefore, exogenous TPCK-treated trypsin must be added to the media to facilitate multi-cycle viral replication.

Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK cells in 96-well plates at

cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% -

Media Exchange: Wash cells twice with PBS to remove serum (serum contains natural NA inhibitors and protease inhibitors). Replace with assay media: DMEM containing 0.3% BSA and 1 µg/mL TPCK-treated trypsin.

-

Infection & Treatment: Add Influenza virus at a Multiplicity of Infection (MOI) of 0.01, immediately followed by varying concentrations of oseltamivir acid potassium salt.

-

Incubation: Incubate for 72 hours.

-

Viability Readout: Assess cell viability using a tetrazolium-based dye (e.g., MTT) or ATP-luminescence (CellTiter-Glo). Calculate the EC50 based on the compound's ability to rescue cells from virus-induced death.

References

-

TAMIFLU (oseltamivir phosphate) CAPSULES AND FOR ORAL SUSPENSION - FDA Label U.S. Food and Drug Administration (FDA) URL:[Link]

-

Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs PLOS Computational Biology / PubMed Central (PMC) URL:[Link]

-

Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

-

Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay Biomolecules / PubMed Central (PMC) URL:[Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Solubility Profile of Oseltamivir Acid Potassium Salt: A Comparative Analysis in Aqueous vs. DMSO Solvents

Executive Summary & Core Directive

In antiviral drug development and in vitro assay design, the physicochemical behavior of the active pharmaceutical ingredient (API) dictates the integrity of the experimental data. Oseltamivir phosphate is a globally recognized prodrug used to treat influenza A and B. However, in vitro enzymatic assays targeting viral neuraminidase require the active metabolite: Oseltamivir acid (also known as Oseltamivir carboxylate or GS-4071)[1].

While the free acid form is widely available, the potassium salt of oseltamivir acid (CAS: 1363339-68-7) is frequently utilized by formulation scientists to overcome the dissolution rate limitations inherent to the zwitterionic free acid. As an application scientist, I frequently observe researchers failing to account for the drastic solvation differences between free acids and their alkali metal salts when transitioning between storage solvents (like DMSO) and assay buffers (like PBS).

This whitepaper provides an authoritative, self-validating framework for understanding and measuring the solubility profile of oseltamivir acid potassium salt, contrasting its behavior in water versus Dimethyl Sulfoxide (DMSO).

Physicochemical Grounding: The Potassium Salt Advantage

To understand the solubility profile, we must first examine the causality behind the molecular interactions. Oseltamivir acid acts as a competitive inhibitor of influenza neuraminidases (IC50 ~ 0.1 to 4.9 nM)[2]. In its free acid form, the molecule possesses both a carboxylic acid and a primary amine, making its solubility highly pH-dependent due to zwitterion formation.

By synthesizing the potassium salt , the crystal lattice energy is fundamentally altered. The introduction of the potassium counterion (

-

Aqueous Solvation: Water has a high dielectric constant (

), which readily shields the ionic bond between the carboxylate anion and the -

DMSO Solvation: DMSO is a polar aprotic solvent (

). While it is an excellent solvent for uncharged, lipophilic molecules, it lacks hydrogen bond donors. It cannot effectively solvate the hard

Quantitative Solubility Comparison

The table below synthesizes the solubility limits of various Oseltamivir forms. Note the critical discrepancy: while the free acid can achieve high solubility in DMSO, the potassium salt is highly restricted in aprotic environments.

| Compound Form | Solvent | Solubility Limit | Solvation Mechanism |

| Oseltamivir Acid (Free Acid) | Water | ~56 - 57 mg/mL | Hydrogen bonding / Zwitterionic |

| Oseltamivir Acid (Free Acid) | DMSO | 6 to | Dipole-dipole interactions |

| Oseltamivir Phosphate (Prodrug) | Water | Sparingly Soluble | Limited dissociation |

| Oseltamivir Acid Potassium Salt | Water | > 50 mg/mL | Complete ionic dissociation |

| Oseltamivir Acid Potassium Salt | DMSO | < 5 mg/mL | Ion-pairing / Lack of H-bond donors |

*Note: DMSO solubility for the free acid varies wildly in literature (from 6 mg/mL[2] to >230 mg/mL[1]) depending on the crystalline polymorph and trace moisture content. Moisture-contaminated DMSO significantly reduces solubility[2].

Mechanistic Pathways & Workflow Visualizations

To visualize the causality of our solvent selection, the following diagrams map the solvation mechanics and the biological activation pathway that necessitates the use of the acid/salt form in vitro.

Caption: Solvation dynamics of Oseltamivir Acid Potassium Salt in aqueous versus aprotic solvents.

Caption: In vivo activation of Oseltamivir Phosphate to the active carboxylate metabolite.

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solubility Profiling (HPLC-UV)

Purpose: To determine the absolute equilibrium solubility limit of the salt in a specific solvent.

-

Preparation: Accurately weigh 10 mg of Oseltamivir acid potassium salt into a 1.5 mL amber glass HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4 or anhydrous DMSO).

-

Equilibration: Cap the vial and incubate at 25°C for 24 hours on an orbital shaker at 300 RPM. Causality: 24 hours ensures the solid and liquid phases reach true thermodynamic equilibrium.

-

Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any undissolved solute.

-

Quantification: Carefully extract the supernatant, perform a serial dilution in the HPLC mobile phase, and inject into an HPLC-UV system (detection at 230 nm).

-

Self-Validation Loop: Simultaneously run a known standard calibration curve of Oseltamivir acid (0.1 to 100 µg/mL). Spike a known concentration (e.g., 50 µg/mL) into a blank matrix prior to extraction to calculate recovery. The protocol is validated only if recovery falls between 95% and 105%.

Protocol 2: Kinetic Solubility Profiling (Nephelometry)

Purpose: To detect the exact "cloud point" (precipitation) when shifting the compound from a DMSO stock into an aqueous assay buffer.

-

Stock Preparation: Prepare a 10 mM stock of Oseltamivir acid potassium salt in sterile water (avoid DMSO for the salt form if possible; if testing the free acid, use anhydrous DMSO)[2].

-

Serial Dilution: Create a 2-fold serial dilution of the stock in the primary solvent across a 96-well plate.

-

Solvent Shift: Transfer 5 µL of each dilution into 95 µL of the final aqueous assay buffer in a clear-bottom 96-well plate.

-

Incubation: Agitate the plate for 2 hours at room temperature to simulate the duration of a standard neuraminidase inhibition assay.

-

Detection: Measure light scattering using a nephelometer. The "cloud point" is identified as the concentration where light scattering significantly exceeds the buffer-only baseline.

-

Self-Validation Loop: Include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone). The assay is validated if caffeine shows no scattering at 1 mM, and amiodarone precipitates visibly, confirming the dynamic range of the nephelometer.

Application Insights & Best Practices

As a Senior Application Scientist, my primary directive to researchers handling Oseltamivir acid potassium salt is to avoid DMSO stock solutions whenever possible.

While DMSO is the default solvent in high-throughput screening (HTS) libraries, the potassium salt is explicitly engineered for aqueous solubility. Dissolving the salt in DMSO forces ion-pairing, drastically reducing solubility and leading to erratic precipitation when spiked into aqueous buffers.

Best Practice: Prepare stock solutions of Oseltamivir acid potassium salt directly in sterile, deionized water or the specific aqueous buffer required for your neuraminidase assay (e.g., 50 mM MES, pH 6.5). If you must use DMSO due to automated liquid handling constraints, you must utilize the free acid form of Oseltamivir (GS-4071), ensuring the DMSO is strictly anhydrous, as moisture contamination will immediately crash the compound out of solution[2].

References

Sources

Mechanistic Profiling of Oseltamivir Acid Potassium Salt: Interaction Dynamics with H1N1 and H5N1 Neuraminidases

Executive Technical Summary

This guide provides a high-resolution analysis of Oseltamivir Acid Potassium Salt (the potassium salt form of the active metabolite, oseltamivir carboxylate/GS4071) and its differential binding kinetics against Influenza A subtypes H1N1 (seasonal/pandemic) and H5N1 (avian/highly pathogenic).

While Oseltamivir phosphate (Tamiflu®) serves as the clinical prodrug, the acid potassium salt is the standard reagent for in vitro structural biology and enzymatic assays. It bypasses the requirement for hepatic esterase hydrolysis, allowing direct interrogation of the neuraminidase (NA) active site. This document details the structural basis of inhibition, the impact of the H274Y resistance mutation across strains, and a validated protocol for the MUNANA fluorescence assay.

Structural Mechanism of Action

The N1 Active Site Architecture

Oseltamivir carboxylate acts as a transition-state analogue of sialic acid. Its efficacy relies on a precise "induced fit" mechanism within the neuraminidase active site.

-

The Arginine Triad: The carboxylate group of oseltamivir interacts with the conserved arginine triad (Arg118, Arg292, Arg371 ) via strong electrostatic forces.

-

The Hydrophobic Pocket (Crucial for Specificity): Unlike the natural substrate (sialic acid), oseltamivir possesses a bulky hydrophobic pentyl ether side chain. For high-affinity binding, the enzyme must undergo a conformational change:

-

Glu276 must rotate to form a salt bridge with Arg224 .

-

This rotation opens a hydrophobic pocket comprising Ile222, Arg224, and Ala246 .

-

The pentyl side chain inserts into this pocket, anchoring the inhibitor.

-

The 150-Loop Dynamics (H1N1 vs. H5N1)

Both H1N1 and H5N1 belong to the Group 1 neuraminidases. A defining feature of Group 1 NAs is the 150-loop (residues 147–152), which can exist in an "open" or "closed" conformation.

-

H5N1 Specifics: Crystallographic data (Russell et al.) suggests the H5N1 150-loop has a distinct cavity dynamics that may offer additional druggable space, although oseltamivir primarily targets the conserved catalytic core.

-

H1N1 Specifics: The flexibility of the 150-loop in H1N1 contributes to the binding entropy, but the primary determinant of oseltamivir efficacy remains the accessibility of the Glu276 pocket.

Mechanism of Resistance (H274Y)

The H274Y mutation (Histidine to Tyrosine at position 274) is the dominant driver of oseltamivir resistance in N1 subtypes.

-

Causality: The bulky Tyrosine side chain sterically pushes the carboxylate of Glu276 .

-

Consequence: Glu276 is forced into the active site, preventing the formation of the hydrophobic pocket. The pentyl side chain of oseltamivir is sterically excluded, reducing binding affinity by >500-fold.

-

H1N1 vs. H5N1 Impact: While H274Y confers resistance in both, the "fitness cost" varies.[1] In seasonal H1N1, compensatory mutations (e.g., V234M, R222Q) have restored viral fitness, allowing resistant strains to circulate. In H5N1, H274Y is less common in wild-type isolates but can be selected under drug pressure.

Interaction Pathway Diagram

The following diagram illustrates the critical binding pathway and the disruption caused by H274Y.

Figure 1: Mechanistic pathway of Oseltamivir binding and the structural disruption caused by the H274Y resistance mutation.

Comparative Efficacy Data (H1N1 vs. H5N1)

The following data summarizes the inhibitory concentration (IC50) of Oseltamivir Acid Potassium Salt against key viral panels. Note the stark contrast between Wild-Type (WT) and H274Y mutants.[2][3]

| Strain / Subtype | Genotype | Mean IC50 (nM) | Interpretation |

| Seasonal H1N1 | Wild-Type | 0.3 – 0.8 | Highly Susceptible |

| Seasonal H1N1 | H274Y Mutant | 300 – 900 | Resistant |

| H5N1 (Clade 1) | Wild-Type | 0.1 – 0.4 | Highly Susceptible |

| H5N1 (Clade 2) | Wild-Type | 0.6 – 2.5 | Reduced Sensitivity* |

| H5N1 | H274Y Mutant | 800 – 2500 | Highly Resistant |

*Note: Certain H5N1 Clade 2 isolates (e.g., from Indonesia) show naturally reduced sensitivity (approx. 10-30 fold higher IC50 than Clade 1) due to drift mutations in the stalk or active site periphery, but are not classified as fully resistant.

Validated Experimental Protocol: MUNANA Assay

This protocol utilizes Oseltamivir Acid Potassium Salt to determine IC50 values. It is a self-validating system using the fluorogenic substrate MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

Reagent Preparation[4]

-

Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂, 0.1% NP-40 (optional for lysis).

-

Oseltamivir Stock: Dissolve Oseltamivir Acid Potassium Salt in ddH₂O to 10 mM. Store at -20°C.

-

Why Potassium Salt? It provides higher aqueous solubility and stability compared to the free acid, without the hydrolysis step required for the phosphate prodrug.

-

-

Substrate: MUNANA (Sigma) dissolved to 2 mM in water.

-

Stop Solution: 0.14 M NaOH in 83% Ethanol (raises pH to 10.7 to maximize 4-MU fluorescence).

Assay Workflow[4]

-

Virus Titration: Dilute virus in Assay Buffer to determine the dilution yielding a signal-to-noise ratio of >10 in the linear range.

-

Inhibitor Dilution: Prepare 4-fold serial dilutions of Oseltamivir (range: 0.01 nM to 1000 nM).

-

Pre-Incubation (Equilibrium Binding):

-

Mix 25 µL Virus + 25 µL Oseltamivir dilution.

-

Incubate 30–45 mins at 37°C .

-

Critical Step: This allows the slow-binding kinetics (induced fit of Glu276) to reach equilibrium.

-

-

Reaction:

-

Add 50 µL MUNANA (Final conc: 100 µM).

-

Incubate 60 mins at 37°C .

-

-

Termination & Read:

Assay Logic Diagram

Figure 2: Step-by-step workflow for the MUNANA Neuraminidase Inhibition Assay.

References

-

Russell, R. J., et al. (2006). "The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design."[5] Nature, 443(7107), 45–49. Link

-

Collins, P. J., et al. (2008). "Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants." Nature, 453(7199), 1258–1261. Link

-

Hurt, A. C., et al. (2012). "Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza." Journal of Virological Methods, 179(1), 126-132. Link

-

Yen, H. L., et al. (2007). "Neuraminidase inhibitor-resistant influenza viruses may differ substantially in fitness and transmissibility."[1] Antimicrobial Agents and Chemotherapy, 49(10), 4075–4084. Link

-

World Health Organization (WHO). "Laboratory methodologies for testing the antiviral susceptibility of influenza virus: Neuraminidase inhibition assay." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

Thermodynamic Stability of Oseltamivir Acid Potassium Salt Crystal Forms

The following technical guide details the thermodynamic stability profile and characterization framework for Oseltamivir Acid Potassium Salt (Oseltamivir Carboxylate Potassium).

While Oseltamivir Phosphate (Tamiflu®) is the commercially dominant prodrug form, the Potassium Salt of the active metabolite (Oseltamivir Carboxylate/GS 4071) represents a critical distinct entity. It is often investigated during salt screening to optimize solubility, bioavailability, or isolation purity during the saponification of the ethyl ester prodrug.[1]

Executive Summary & Chemical Context

Oseltamivir Acid Potassium Salt is the potassium carboxylate derivative of the active neuraminidase inhibitor.[1] Unlike the ethyl ester prodrug (Oseltamivir Phosphate), which requires hepatic activation, the acid salt is the direct active species.

-

Chemical Entity: Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.[1]

-

Thermodynamic Relevance: Potassium salts of carboxylic acids frequently exhibit hydratomorphism (formation of channel hydrates) due to the high coordination number of the K+ ion (typically 6–8), which differs significantly from the anhydrous packing often seen in phosphate salts.

-

Stability Challenge: The primary thermodynamic challenge for the K-salt is distinguishing between anhydrous polymorphs and hydrated forms driven by water activity (

) in the crystallization solvent.

Solid-State Landscape & Polymorph Identification

To determine the thermodynamically stable form, one must first map the solid-state landscape.[1] Potassium salts typically exist in dynamic equilibrium between hygroscopic amorphous phases and crystalline hydrates.

Predicted Crystal Forms

Based on general alkali metal carboxylate behavior and Oseltamivir structural analogs:

-

Form I (Anhydrous): Likely stable only at low water activity (

) or high temperatures. -

Form II (Hemihydrate/Monohydrate): The probable thermodynamically stable form at ambient conditions (

). The K+ ion often recruits water molecules to satisfy coordination geometry. -

Form III (Metastable): Kinetic forms obtained from rapid precipitation (e.g., anti-solvent addition of Acetone to Aqueous solution).

Characterization Matrix

| Technique | Observable Parameter | Stability Implication |

| PXRD (Powder X-Ray Diffraction) | Bragg Peak Shifts ( | Distinguishes unique lattice packing (fingerprinting). |

| DSC (Diff. Scanning Calorimetry) | Melting Point ( | Higher |

| DVS (Dynamic Vapor Sorption) | Mass change vs. %RH | Identifies critical water activity for hydrate formation/deliquescence. |

| TGA (Thermogravimetric Analysis) | Weight loss onset | Differentiates solvates/hydrates from anhydrous forms. |

Thermodynamic Stability Determination Protocols

The following protocols are self-validating systems designed to identify the global energy minimum (stable form).

Protocol A: Competitive Slurry Conversion (The Gold Standard)

This experiment relies on Ostwald ripening, where metastable forms dissolve and the stable form grows, mediated by solubility differences.

Methodology:

-

Preparation: Create a saturated solution of Oseltamivir Potassium in a chosen solvent (e.g., Isopropanol/Water 95:5) at 25°C.

-

Seeding: Add equal mass mixtures (e.g., 50 mg each) of all identified forms (Form I, II, etc.) to the saturated solution.

-

Equilibration: Stir the suspension at constant temperature for 48–72 hours.

-

Analysis: Filter the solid phase and analyze via PXRD immediately.

-

Result: The remaining crystal form is the thermodynamically stable form at that specific temperature and solvent composition.[1]

-

Protocol B: Solubility-Temperature Dependence (Van't Hoff Analysis)

Thermodynamic stability is defined by the lowest solubility. By plotting

-

Monotropy: If the solubility curves never cross below the melting point, one form is always stable.[1]

-

Enantiotropy: If curves cross at

, the stability order inverts at that temperature.

Visualizing the Stability Workflow

The following diagram illustrates the logical flow for determining the stable form of the potassium salt, distinguishing between kinetic and thermodynamic control.

Caption: Workflow for isolating and validating the thermodynamically stable crystal form of Oseltamivir Potassium.

Critical Mechanistic Insights

The "Potassium Effect" on Lattice Energy

Unlike the Phosphate salt, which relies on hydrogen bonding between the ammonium group and phosphate anions, the Potassium salt stability is driven by electrostatic interactions and coordination geometry .[1]

-

Observation: Potassium salts often have higher melting points than their sodium counterparts but are more prone to forming channel hydrates.

-

Causality: The larger ionic radius of

(1.38 Å) vs -

Risk: If the "stable" form is a hydrate, drying it aggressively (e.g.,

vacuum) may collapse the lattice into a high-energy amorphous state, which is chemically unstable.

Comparison with Oseltamivir Phosphate

| Feature | Oseltamivir Phosphate (Form A) | Oseltamivir Potassium (Hypothetical) |

| Counter-ion | ||

| Dominant Force | Hydrogen Bonding Network | Ionic/Coordination |

| Hygroscopicity | Low (Non-hygroscopic) | Moderate to High (Likely Deliquescent) |

| Solubility | High in water (>500 mg/mL) | Very High (Salting-in effect) |

References

-

Oseltamivir Phosphate Polymorphism

-

General Salt Screening Principles

-

Oseltamivir Carboxylate (Active Metabolite)

-

Solid-State Analysis of Oseltamivir Derivatives

- Source: Further structural data on Oseltamivir derivatives and salts (e.g., ethoxysuccinate) can be found in recent synthesis papers.

-

Citation: Zabolotnaya, O., et al. (2021). "Promising New Salt of Oseltamivir." Pharmaceutical Chemistry Journal. Link

Sources